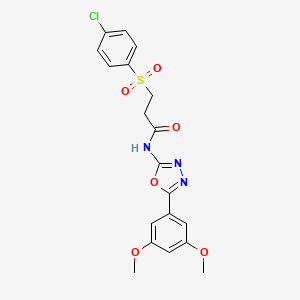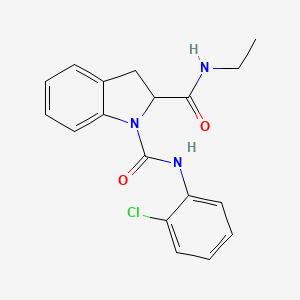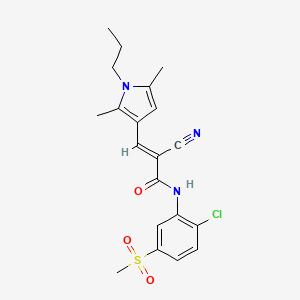![molecular formula C15H15N3OS2 B2459645 1-[4-(Methylsulfanyl)phenyl]-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol CAS No. 2379952-68-6](/img/structure/B2459645.png)
1-[4-(Methylsulfanyl)phenyl]-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Methylsulfanyl)phenyl]-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol is a complex organic compound that features a thiazolopyridine ring system and a phenyl group substituted with a methylsulfanyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylsulfanyl)phenyl]-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazolopyridine ring: This could be achieved through cyclization reactions involving appropriate precursors.
Substitution on the phenyl ring: Introduction of the methylsulfanyl group could be done via nucleophilic substitution reactions.
Coupling of the two moieties: The final step might involve coupling the thiazolopyridine and phenyl components under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production would likely scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch processing, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylsulfanyl)phenyl]-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group could be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the thiazolopyridine ring could alter its electronic properties.
Substitution: The phenyl ring could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
1-[4-(Methylsulfanyl)phenyl]-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on its specific biological or chemical activity. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylsulfanylphenyl)-2-aminothiazole: Similar structure but lacks the pyridine ring.
2-(4-Methylsulfanylphenyl)-1,3-thiazole: Similar but with different substitution patterns.
Uniqueness
1-[4-(Methylsulfanyl)phenyl]-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol is unique due to its specific combination of functional groups and ring systems, which could confer unique biological or chemical properties.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)-2-([1,3]thiazolo[4,5-c]pyridin-2-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-20-11-4-2-10(3-5-11)13(19)9-17-15-18-12-8-16-7-6-14(12)21-15/h2-8,13,19H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROVTLCFGDLLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC2=NC3=C(S2)C=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(ethanesulfonyl)benzamide](/img/structure/B2459564.png)
![3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzoic Acid](/img/structure/B2459568.png)


![N-((tetrahydrofuran-2-yl)methyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459572.png)


![2-{1-[4-(Dimethylamino)benzoyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2459577.png)

![1-[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2459581.png)


